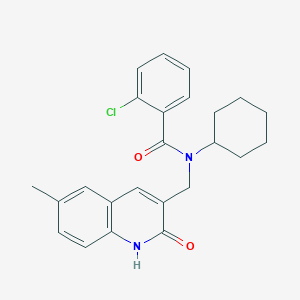

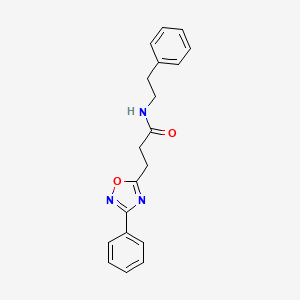

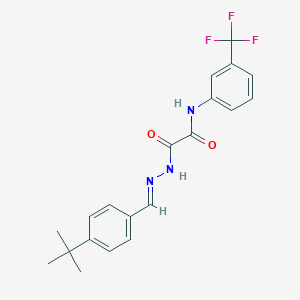

![molecular formula C22H21FN4O B7720676 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide” is a chemical compound. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines . These compounds are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . The structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents .Applications De Recherche Scientifique

Pyrazolo[3,4-b]pyridines belong to a group of heterocyclic compounds with two possible tautomeric forms: the 1H- and 2H-isomers. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) up to date . These compounds are intriguing due to their structural resemblance to purine bases like adenine and guanine.

Synthesis Methods: The synthetic methods for pyrazolo[3,4-b]pyridines involve starting from either a preformed pyrazole or pyridine. Researchers have explored various strategies to assemble these compounds, including condensation reactions and cyclization processes .

Biomedical Applications

Now, let’s explore the diverse biomedical applications of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide:

Anticancer Properties: Pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. Researchers have investigated their effects on tumor cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit key enzymes involved in cancer progression .

Anti-inflammatory Effects: Certain pyrazolo[3,4-b]pyridines demonstrate anti-inflammatory properties by modulating cytokines and inflammatory pathways. These compounds could be potential candidates for treating chronic inflammatory diseases .

Kinase Inhibitors: Pyrazolo[3,4-b]pyridines have been explored as kinase inhibitors. They target specific kinases involved in signaling pathways, such as protein kinases and tyrosine kinases. These inhibitors hold promise for personalized medicine and targeted therapies .

Neuroprotective Agents: Some pyrazolo[3,4-b]pyridines exhibit neuroprotective effects. They enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties make them interesting candidates for neurodegenerative disease research .

Antiviral Activity: Researchers have investigated the antiviral potential of pyrazolo[3,4-b]pyridines against RNA and DNA viruses. These compounds interfere with viral replication and entry mechanisms, providing a basis for antiviral drug development .

Other Applications: Beyond the mentioned fields, pyrazolo[3,4-b]pyridines have also been studied for their antimicrobial, antioxidant, and analgesic properties. Their diverse biological activities warrant further exploration .

Propriétés

IUPAC Name |

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c1-3-4-12-27-21-18(13-16-7-5-6-14(2)19(16)24-21)20(26-27)25-22(28)15-8-10-17(23)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHAYZTYRUCEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1-butyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

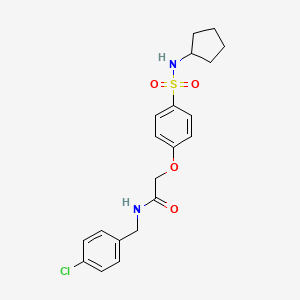

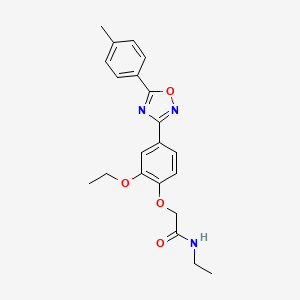

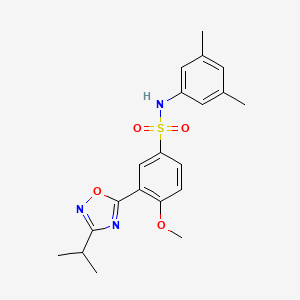

![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)